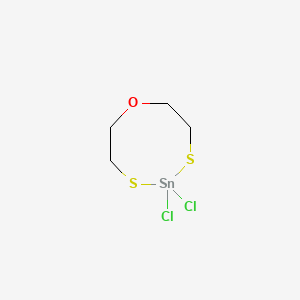
5,5-Dichloro-1,4,6,5-oxadithiastannocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Dichloro-1,4,6,5-oxadithiastannocane: is a chemical compound with the molecular formula C_4H_8Cl_2OS_2Sn . This compound is part of the organotin family, which is known for its diverse applications in various fields, including organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dichloro-1,4,6,5-oxadithiastannocane typically involves the reaction of tin(IV) chloride with a suitable dithiol compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5,5-Dichloro-1,4,6,5-oxadithiastannocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve the use of organometallic reagents or nucleophiles under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organotin compounds .
Scientific Research Applications
5,5-Dichloro-1,4,6,5-oxadithiastannocane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex organotin compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5,5-Dichloro-1,4,6,5-oxadithiastannocane involves its interaction with various molecular targets and pathways. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions allows it to act as a versatile reagent in various chemical transformations .
Comparison with Similar Compounds
1,4,6,5-Oxadithiastannocane: This compound shares a similar core structure but lacks the chlorine substituents.
5,5-Dibromo-1,4,6,5-oxadithiastannocane: Similar to 5,5-Dichloro-1,4,6,5-oxadithiastannocane but with bromine atoms instead of chlorine.
Uniqueness: this compound is unique due to the presence of chlorine atoms, which can influence its reactivity and chemical properties. This makes it a valuable compound for specific applications where chlorine substituents are beneficial .
Properties
CAS No. |
53006-66-9 |
|---|---|
Molecular Formula |
C4H8Cl2OS2Sn |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
5,5-dichloro-1,4,6,5-oxadithiastannocane |
InChI |
InChI=1S/C4H10OS2.2ClH.Sn/c6-3-1-5-2-4-7;;;/h6-7H,1-4H2;2*1H;/q;;;+4/p-4 |
InChI Key |
XGEYRPRZXYGHLW-UHFFFAOYSA-J |
Canonical SMILES |
C1CS[Sn](SCCO1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


sulfanium bromide](/img/structure/B14640609.png)
![(5Z)-5-[(4-Nitrophenyl)imino]-4-phenyl-4,5-dihydro-1,2,4-thiadiazol-3-amine](/img/structure/B14640611.png)
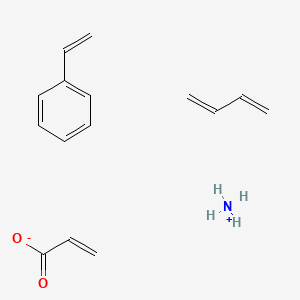
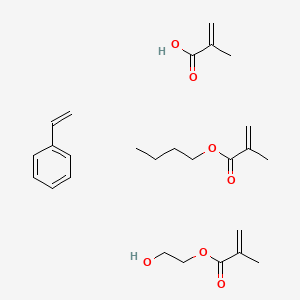
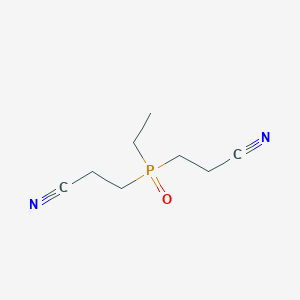
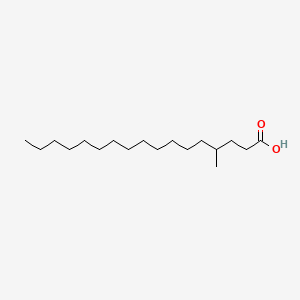
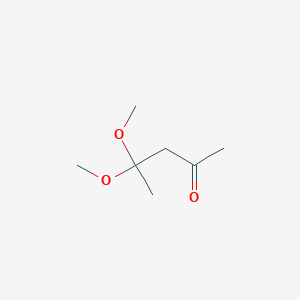
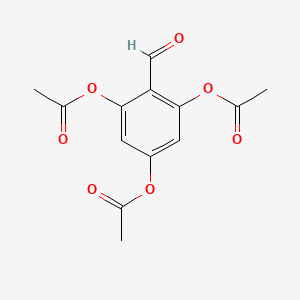
![5-(Chloromethyl)-3-[(cyclohex-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14640647.png)
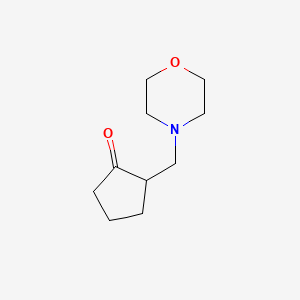

methanone](/img/structure/B14640666.png)
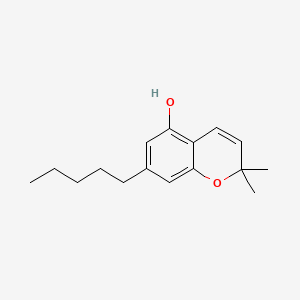
![2-[(1-Carboxybutyl)sulfanyl]benzoic acid](/img/structure/B14640697.png)
